

Introduction to N,N-Bis(diphenylphosphino)amine (dppa) Ligands

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Compound of Interest

Compound Name: *N,N-Bis(diphenylphosphino)amine*

Cat. No.: *B1198248*

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N,N-Bis(diphenylphosphino)amine, commonly abbreviated as dppa, is a flexible phosphine ligand with the formula $\text{HN}(\text{PPh}_2)_2$. The presence of two phosphorus atoms and a central nitrogen atom allows for a variety of coordination modes, making it a valuable ligand in inorganic and organometallic chemistry. The electronic and steric properties of dppa can be readily tuned by substitution at the nitrogen atom, influencing the structure and reactivity of its metal complexes.^{[1][2]} These ligands and their derivatives have found applications in various catalytic processes, including ethylene oligomerization and cross-coupling reactions.^[3]

Coordination Modes of dppa Ligands

The dppa ligand is known to exhibit several distinct coordination modes, primarily dictated by the nature of the metal center, the steric and electronic properties of the substituents on the ligand, and the reaction conditions. The three principal coordination modes are monodentate, bidentate bridging, and bidentate chelating.

Monodentate Coordination

In the monodentate coordination mode, only one of the two phosphorus atoms of the dppa ligand binds to a single metal center. This mode is often observed when the ligand is in excess or when steric hindrance prevents chelation or bridging. Complexes featuring monodentate dppa can serve as precursors for creating more complex multinuclear structures.

Bidentate Bridging Coordination

The bidentate bridging mode involves the two phosphorus atoms of a single dppa ligand coordinating to two different metal centers. This arrangement leads to the formation of binuclear or polynuclear complexes. The flexibility of the P-N-P backbone allows the ligand to span a wide range of metal-metal distances. This mode is crucial in the design of multimetallic catalysts and materials with specific electronic or magnetic properties.

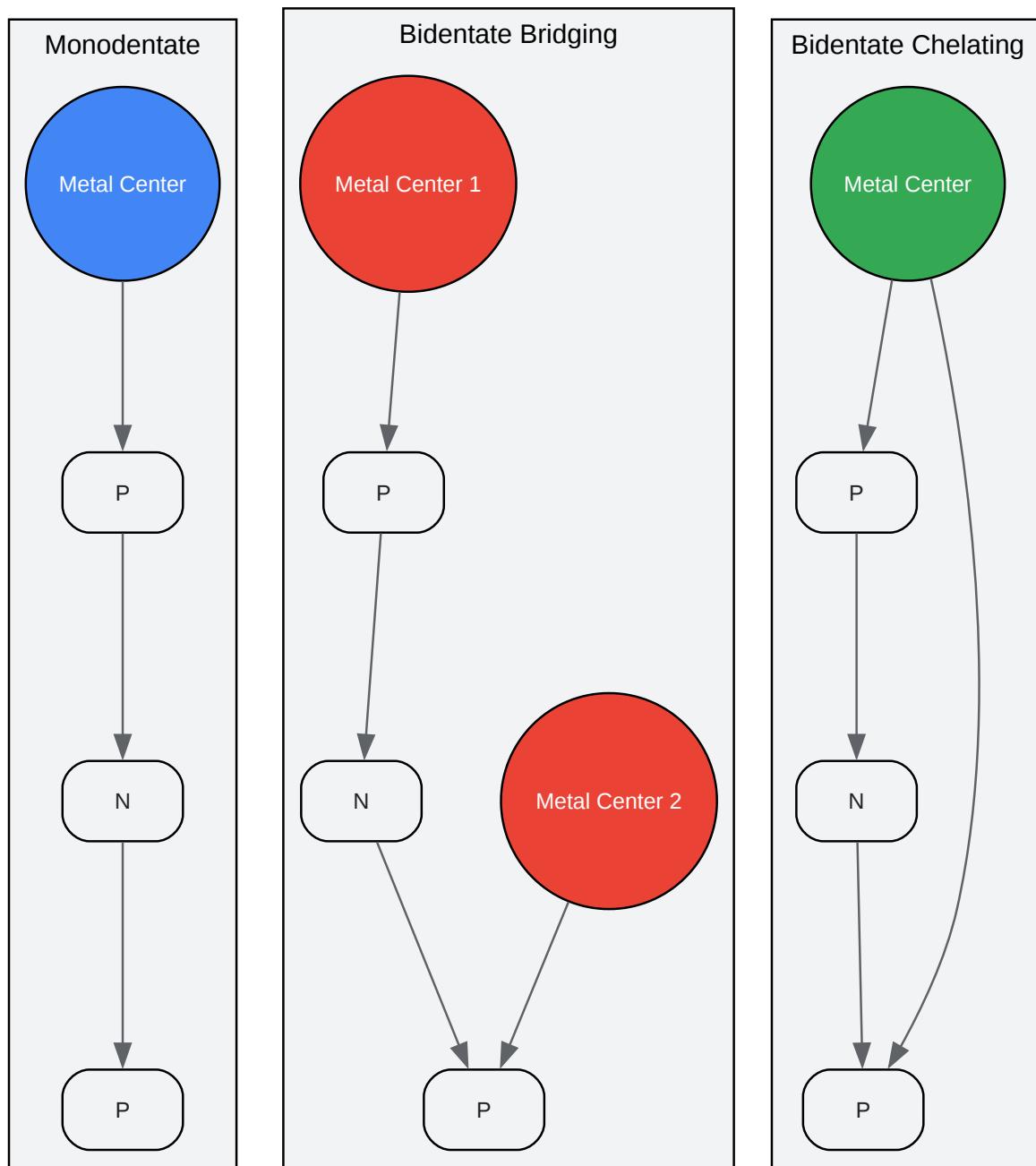
Bidentate Chelating Coordination

In the bidentate chelating mode, both phosphorus atoms of the dppa ligand coordinate to the same metal center, forming a stable four-membered ring. Chelation is generally favored by entropic factors.^[4] The resulting small bite angle of the dppa ligand imposes specific geometric constraints on the metal complex, which can influence its reactivity and catalytic selectivity.

Visualization of Coordination Modes

The coordination modes of dppa ligands can be effectively visualized using graph representations.

Coordination Modes of dppa Ligands

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Caption: Diagram illustrating the monodentate, bidentate bridging, and bidentate chelating coordination modes of dppa ligands.

Quantitative Structural Data

The coordination mode of the dppa ligand significantly influences the structural parameters of the resulting metal complexes. The following tables summarize key bond lengths and angles for representative dppa-metal complexes in different coordination modes, as determined by X-ray crystallography.

Table 1: Bond Lengths in dppa-Metal Complexes

Coordination Mode	Complex	Metal	M-P (Å)	P-N (Å)	Ref.
Bidentate Bridging	$[\text{Co}_2(\text{CO})_6(\mu\text{-Medppa})_2] \cdot 0.5 \text{ toluene}$	Co	2.232(1)	1.693(3)	[5]
	2.227(1)	1.696(3)			
Bidentate Chelating	$[\text{Co}(\text{CO})(\eta^2\text{-Medppa})_2] \cdot [\text{Co}(\text{CO})_4]$	Co	2.180(1)	1.708(4)	[5]
	2.185(1)	1.708(4)			
	2.190(1)	1.708(4)			
	2.193(1)	1.708(4)			

Table 2: Bond Angles in dppa-Metal Complexes

Coordination Mode	Complex	P-N-P (°)	P-M-P (°)	Ref.
Bidentate Bridging	$[\text{Co}_2(\text{CO})_6(\mu\text{-Medppa})_2]\cdot 0.5\text{ toluene}$	118.5(2)	-	[5]
Bidentate Chelating	$[\text{Co}(\text{CO})(\eta^2\text{-Medppa})_2]$ $[\text{Co}(\text{CO})_4]$	109.8(2)	69.83(4)	[5]
	109.9(2)	69.83(4)		

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for elucidating the coordination mode of dppa ligands in solution and the solid state.

^{31}P NMR Spectroscopy

The ^{31}P NMR chemical shift is highly sensitive to the coordination environment of the phosphorus atoms.[\[6\]](#) In general, coordination to a metal center results in a downfield shift of the ^{31}P resonance compared to the free ligand. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond. For chelating and bridging modes, the $^{31}\text{P}\{^{1}\text{H}\}$ NMR spectrum often shows a singlet, indicating magnetically equivalent phosphorus atoms. In some cases, coupling to other NMR-active nuclei on the metal or other ligands can provide further structural information.

Table 3: ^{31}P NMR Chemical Shifts for dppa-Metal Complexes

Coordination Mode	Complex	Solvent	δ (ppm)	Ref.
Free Ligand	Medppa (Ph ₂ P(Me)PPh ₂))	CDCl ₃	47.9	[5]
Bidentate Bridging	[Co ₂ (CO) ₆ (μ -Medppa)]·0.5 toluene	CDCl ₃	72.8	[5]
Bidentate Chelating	[Co(CO)(η^2 -Medppa) ₂] [Co(CO) ₄]	CDCl ₃	80.2	[5]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the coordination of the dppa ligand through shifts in the P-N stretching frequency. Coordination to a metal center typically leads to a shift in the ν (P-N) band. In carbonyl complexes, the number and position of the ν (CO) bands can provide information about the geometry of the complex and the electronic properties of the dppa ligand. For instance, a decrease in the CO stretching frequency upon coordination of the dppa ligand suggests a net donation of electron density from the ligand to the metal, which is then back-donated to the π^* orbitals of the CO ligands.

Table 4: IR Stretching Frequencies for dppa-Metal Complexes

Coordination Mode	Complex	Medium	ν (P-N) (cm ⁻¹)	ν (CO) (cm ⁻¹)	Ref.
Bidentate Bridging	[Co ₂ (CO) ₆ (μ -Medppa)]·0.5 toluene	CH ₂ Cl ₂	Not reported	2038, 1980, 1951, 1937, 1827, 1796	[7]
Bidentate Chelating	[Co(CO)(η^2 -Medppa) ₂] [Co(CO) ₄]	CH ₂ Cl ₂	Not reported	1944, 1882	[7]

Experimental Protocols

Synthesis of a Bidentate Bridging dppa Complex: [Co₂(CO)₆(μ-Medppa)][5]

Workflow Diagram:



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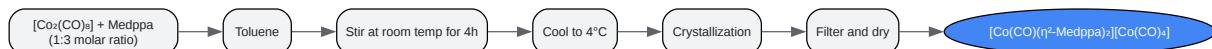
Caption: Synthetic workflow for a bidentate bridging dppa complex.

Detailed Protocol:

- In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co₂(CO)₈] in toluene.
- Add an equimolar amount of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the solution.
- Stir the reaction mixture at 60 °C for 2 hours.
- Allow the solution to cool to room temperature.
- Slowly cool the solution to 4 °C to induce crystallization.
- Collect the resulting red-brown crystals by filtration.
- Wash the crystals with cold toluene and dry under vacuum.

Synthesis of a Bidentate Chelating dppa Complex: [Co(CO)(η²-Medppa)₂][Co(CO)₄][5]

Workflow Diagram:



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Caption: Synthetic workflow for a bidentate chelating dppa complex.

Detailed Protocol:

- In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl $[Co_2(CO)_8]$ in toluene.
- Add three equivalents of **N-methyl-N,N-bis(diphenylphosphino)amine** (Medppa) to the solution.
- Stir the reaction mixture at room temperature for 4 hours.
- Cool the solution to 4 °C.
- Yellow plate-like crystals of the product will form.
- Collect the crystals by filtration.
- Wash the crystals with cold toluene and dry under vacuum.

X-ray Crystallography

General Protocol for Small Molecule Crystal Structure Determination:[\[2\]](#)[\[8\]](#)

- Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images at different crystal orientations.
- Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
- **Structure Refinement:** The atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final crystal structure.

NMR Spectroscopy

General Protocol for NMR Analysis of Organometallic Complexes:[4][9]

- **Sample Preparation:** Dissolve 5-20 mg of the complex in a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6 , toluene- d_8) in an NMR tube. The solution should be homogeneous and free of solid particles.
- **Data Acquisition:** Acquire the desired NMR spectra (e.g., ^1H , $^{13}\text{C}\{^1\text{H}\}$, $^{31}\text{P}\{^1\text{H}\}$) on a high-resolution NMR spectrometer. For ^{31}P NMR, an external standard (e.g., 85% H_3PO_4) is typically used for chemical shift referencing.
- **Data Processing:** Process the acquired data (Fourier transformation, phasing, baseline correction) to obtain the final spectrum.
- **Spectral Analysis:** Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the complex in solution.

Conclusion

N,N-Bis(diphenylphosphino)amine and its derivatives are highly versatile ligands capable of adopting a range of coordination modes. The ability to fine-tune their steric and electronic properties through N-substitution allows for the rational design of metal complexes with tailored structures and reactivities. This guide has provided a detailed overview of the key coordination modes, their structural and spectroscopic signatures, and the experimental methodologies used for their synthesis and characterization. This fundamental understanding is crucial for the continued development of novel catalysts and functional materials based on dppa ligands.

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